7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structural properties of this compound allow for various functional modifications, making it a versatile candidate for research in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the presence of suitable catalysts and solvents under controlled temperature conditions. For instance, the reaction might proceed in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazolo[1,5-a]pyrimidine ring, using reagents like alkyl halides or aryl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
In chemistry, 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its ability to undergo various functional modifications makes it valuable for creating combinatorial libraries in drug discovery .
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases, which are crucial in many cellular processes. This makes it a candidate for developing treatments for diseases where kinase activity is dysregulated .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with biological targets, making it a promising lead for developing new anticancer agents .
Industry
Industrially, this compound can be used in the development of new materials with specific photophysical properties, such as fluorescent probes for imaging applications .
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, which lacks the cyclopropyl and isopropyl groups.
7-Phenyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid: A similar compound with a phenyl group instead of a cyclopropyl group.
7-Methyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid: A derivative with a methyl group at the 7-position.
Uniqueness
The uniqueness of 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific structural modifications, which confer distinct chemical and biological properties. The presence of the cyclopropyl group can enhance the compound’s binding affinity to certain targets, while the isopropyl group can influence its solubility and metabolic stability .
Properties
IUPAC Name |
7-cyclopropyl-2-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-7(2)9-6-12-14-10(13(17)18)5-11(8-3-4-8)16(12)15-9/h5-8H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWTXWYXLYXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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